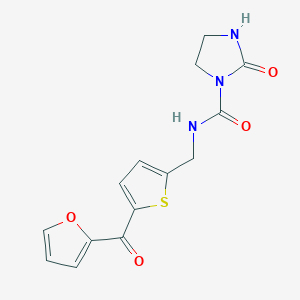

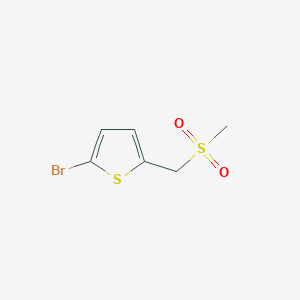

![molecular formula C27H25N5O3 B2370182 2-(4-(3,5-二甲基苯氧基)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-(2,5-二甲基苯基)乙酰胺 CAS No. 1189897-39-9](/img/structure/B2370182.png)

2-(4-(3,5-二甲基苯氧基)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-(2,5-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌剂

该化合物及其衍生物作为抗癌剂已被研究其DNA嵌入活性 。它们已被评估针对HepG2、HCT-116和MCF-7细胞。 从生物测试获得的数据与从分子模型研究获得的数据高度相关 。

分子对接研究

进行分子对接研究以调查所提议化合物与DNA活性位点的结合模式 。这可以提供有关化合物与DNA之间相互作用的宝贵见解,这在药物设计和优化中至关重要。

DNA嵌入

该化合物已显示出强大的DNA嵌入活性 。这意味着它可以插入到DNA螺旋的碱基对之间,这会破坏DNA的正常功能并可能导致细胞死亡。这种特性通常被用于抗癌药物中。

腺苷受体拮抗剂

该化合物的一些衍生物已被研究作为腺苷受体拮抗剂 。腺苷受体在各种生理过程中起着至关重要的作用,包括炎症、神经传递和平滑肌收缩。这些受体的拮抗剂可能在哮喘、帕金森病和心血管疾病等疾病中具有潜在的治疗应用。

构效关系 (SAR) 研究

该化合物及其衍生物已用于SAR研究 。这些研究旨在了解化合物化学结构与其生物活性之间的关系。这些知识可以指导设计更有效和更具选择性的药物。

绿色化学

作用机制

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA by intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .

Biochemical Pathways

The compound’s interaction with DNA can lead to the disruption of various biochemical pathways. Specifically, it can inhibit the replication and transcription processes of DNA, which are crucial for cell growth and division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties .

Result of Action

The compound’s interaction with DNA leads to the inhibition of cell growth and division, resulting in cell death . This makes it a potential anticancer agent, as it can selectively kill rapidly dividing cancer cells . In fact, it has shown potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact the compound’s ability to reach and interact with its target .

属性

IUPAC Name |

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O3/c1-16-9-10-19(4)22(14-16)28-24(33)15-31-27(34)32-23-8-6-5-7-21(23)29-26(25(32)30-31)35-20-12-17(2)11-18(3)13-20/h5-14H,15H2,1-4H3,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFDFDOPMHOELE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (3S,4S)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2370100.png)

![5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2370102.png)

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)

![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE](/img/structure/B2370116.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2370121.png)